molecular formula C10H16O4 B1457135 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid CAS No. 321602-27-1

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid

Cat. No.: B1457135
CAS No.: 321602-27-1
M. Wt: 200.23 g/mol
InChI Key: WMRCVFGWAKNFMD-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol It is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxy-oxoethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid typically involves the reaction of cyclopentanone with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene.

The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Methoxy-2-oxoethyl)cyclohexyl]acetic acid
  • 2-[1-(2-Methoxy-2-oxoethyl)cyclopropyl]acetic acid
  • 2-[1-(2-Methoxy-2-oxoethyl)cyclobutyl]acetic acid

Uniqueness

2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-[1-(2-methoxy-2-oxoethyl)cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-14-9(13)7-10(6-8(11)12)4-2-3-5-10/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRCVFGWAKNFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295673
Record name 1-Methyl 1,1-cyclopentanediacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321602-27-1
Record name 1-Methyl 1,1-cyclopentanediacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321602-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 1,1-cyclopentanediacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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